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Compound of Interest

5-Phenyl-4,5-dihydro-1,2-oxazole-
Compound Name:
3-carboxylic acid

Cat. No.: B1601504

A Comprehensive Technical Guide to the Physicochemical Properties of 5-Phenyl-4,5-
dihydro-1,2-oxazole-3-carboxylic Acid

Executive Summary

This technical guide provides a detailed analysis of the molecular weight and associated
physicochemical properties of 5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid. This
compound belongs to the isoxazoline class of heterocyclic compounds, a scaffold of significant
interest in medicinal chemistry and drug development. This document outlines the theoretical
basis for its molecular weight, protocols for experimental verification, and the scientific context
of its structural components. With a molecular formula of C10HsNOs and a calculated average
molecular weight of 191.18 g/mol , this molecule's properties are critical for its potential
application in pharmacological research.[1][2] This guide is intended for researchers, chemists,
and drug development professionals who require a foundational understanding of this
compound for synthesis, characterization, and application.

Compound Identification and Structure

Accurate identification is the cornerstone of chemical research. This section details the
fundamental identifiers for 5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid.

o Systematic Name: 5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid
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o Common Synonyms: 5-Phenylisoxazoline-3-carboxylic acid
» Molecular Formula: C10HsNO3

o CAS Registry Number: A specific CAS number for this exact dihydro- structure is not readily
available in public databases. For context, the related aromatic (non-dihydro) compound, 5-
Phenylisoxazole-3-carboxylic acid, is assigned CAS Number 14441-90-8.[3][4][5]
Researchers synthesizing this compound would need to register it to obtain a new CAS
number.

The structure consists of a five-membered dihydrogenated oxazole ring, known as an
isoxazoline ring. A phenyl group is attached at the 5-position, and a carboxylic acid functional
group is present at the 3-position. The presence of a chiral center at the C5 position means the
compound can exist as enantiomers (R and S forms).

Molecular Weight Determination

The molecular weight is a fundamental property derived from the compound's atomic
composition. It is crucial for stoichiometric calculations in synthesis and for interpretation of
analytical data.

Theoretical Molecular Weight Calculation

The average molecular weight (often denoted as MW) is calculated using the weighted average
of the natural abundances of the constituent elements' isotopes. The molecular formula
C10HoNOs is broken down as follows:
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Average Total Mass
Element Symbol Atom Count Atomic Mass (  Contribution (
g/mol ) g/mol )
Carbon C 10 12.011 120.110
Hydrogen H 9 1.008 9.072
Nitrogen N 1 14.007 14.007
Oxygen O 3 15.999 47.997

Total 191.186

Based on this, the average molecular weight of 5-Phenyl-4,5-dihydro-1,2-oxazole-3-
carboxylic acid is 191.18 g/mol .[1][2]

Isotopic Distribution and Exact Mass

For high-resolution mass spectrometry (HRMS), the monoisotopic mass (or exact mass) is the
more relevant value. It is calculated using the mass of the most abundant isotope of each
element (12C, 1H, 14N, 160).

« Exact Mass Calculation: (10 * 12.000000) + (9 * 1.007825) + (1 * 14.003074) + (3 *
15.994915) = 191.058244 Da

This precise value is what researchers would expect to observe in HRMS analyses, allowing for
unambiguous formula determination.

Experimental Verification of Molecular Mass

Theoretical calculations must be confirmed by empirical data. Mass spectrometry is the
definitive technique for determining the molecular mass of a synthesized or isolated compound.

Protocol: Electrospray lonization Mass Spectrometry
(ESI-MS)

This protocol outlines a standard method for verifying the molecular mass of the title
compound.
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Obijective: To confirm the molecular mass of 5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic
acid.

Methodology:

e Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable
solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute to a
final concentration of ~1-10 pg/mL in a 50:50 mixture of acetonitrile and water, often with a
small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion
mode) to aid ionization.

 Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF)
equipped with an Electrospray lonization (ESI) source.

¢ |onization Mode Selection:

o Negative lon Mode ([M-H]~): The carboxylic acid moiety is acidic and readily loses a
proton (H*), making negative ion mode highly suitable. The expected ion would be
observed at m/z 190.05098.

o Positive lon Mode ([M+H]*): While less likely for a strong acid, protonation can occur,
typically on the nitrogen or oxygen atoms. The expected ion would be at m/z 192.06551. In
the presence of sodium salts, a sodium adduct [M+Na]* at m/z 214.04019 may also be
observed.[6]

o Data Acquisition: Infuse the sample solution directly into the ESI source at a flow rate of 5-10
pL/min. Acquire data in full scan mode over a relevant mass range (e.g., m/z 100-500).

» Data Analysis: Compare the observed m/z value from the high-resolution spectrum with the
calculated exact mass. A mass accuracy of <5 ppm (parts per million) provides high
confidence in the elemental composition.

Caption: Workflow for molecular mass verification using ESI-MS.

Physicochemical Context and Significance
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The molecular weight and structure of a compound are intrinsically linked to its function,
particularly in a drug development context.

The Isoxazoline Scaffold in Drug Discovery

The isoxazoline ring is considered a "privileged scaffold" in medicinal chemistry. Its non-planar,
three-dimensional structure is advantageous for creating specific interactions with biological
targets.[7] This class of compounds has demonstrated a wide range of biological activities,
including use as insecticides and potential therapeutics.[8]

The Role of the Carboxylic Acid Moiety

The carboxylic acid group is a common feature in over 450 marketed drugs. Its ability to donate
a proton allows it to form strong ionic interactions (salt bridges) with basic residues (like lysine
or arginine) in protein binding sites. However, its ionized state at physiological pH can also
present challenges, such as:

o Reduced Membrane Permeability: The negative charge can hinder passive diffusion across
biological membranes, like the blood-brain barrier.

o Metabolic Liabilities: Carboxylic acids can undergo metabolic processes like glucuronidation,
which can sometimes lead to toxicity issues.

Understanding these properties is crucial for drug development professionals when designing
new molecular entities.

Structure-Property Relationships

Small modifications to a chemical structure can significantly alter its molecular weight and other
properties. Comparing the title compound to related structures illustrates this principle.
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Compound Name

Molecular Formula

Molecular Weight (

Structural
Difference from

Imol
< ) Target
5-Phenyl-4,5-dihydro-
1,2-oxazole-3- C10H9NOs3 191.18 Reference Compound
carboxylic acid
5-Methyl-3-phenyl-
4,5-dihydro-1,2- Phenyl at C3, Methyl
) C11H11NOs 205.21
oxazole-5-carboxylic & COOH at C5
acid
(4S,5R)-2,4-Diphenyl- ) ]
] Different isomer
4,5-dihydro-1,3- N
) C16H13NO3 267.28 (oxazole), additional
oxazole-5-carboxylic
) phenyl group
acid
3-(2-
Hydroxyphenyl)-4,5- Phenyl at C3 with OH,
Y P ¥ C10H9NOa4 207.18 Y

dihydro-1,2-oxazole-5-

carboxylic acid

COOH at C5

Data sourced from multiple chemical databases.[9][10][11]

Conclusion

5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid is a heterocyclic compound with a

calculated average molecular weight of 191.18 g/mol and a monoisotopic mass of 191.058244

Da. These fundamental values are critical for its synthesis, purification, and analytical

characterization. The presence of the isoxazoline scaffold and the carboxylic acid moiety

places this compound within a class of molecules with significant potential for biological activity,

while also presenting well-understood challenges for drug design. Experimental verification,

primarily through high-resolution mass spectrometry, is an essential step to confirm its identity

and purity in any research or development setting.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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